molecular formula C19H29NO5 B4073799 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate

1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate

Cat. No. B4073799
M. Wt: 351.4 g/mol
InChI Key: ZWZOFEPXQSFTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate, also known as AZD-4901, is a novel drug candidate that has been developed for the treatment of various neurological disorders. It belongs to the class of azepane compounds and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of various cognitive processes and has been implicated in the pathogenesis of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate in lab experiments is its high selectivity for the 5-HT6 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the study of 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate. One potential application is in the treatment of Alzheimer's disease, where it may be useful in improving cognitive function and reducing neuroinflammation. Another potential application is in the treatment of schizophrenia, where it may be useful in reducing the positive symptoms of the disease. Further studies are needed to fully understand the potential of this compound in these and other neurological disorders.

Scientific Research Applications

1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, it has been shown to improve cognitive function, reduce neuroinflammation, and increase the levels of neurotransmitters in the brain.

properties

IUPAC Name

1-[3-(2,4-dimethylphenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-15-8-9-17(16(2)14-15)19-13-7-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h8-9,14H,3-7,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZOFEPXQSFTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCCCCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate
Reactant of Route 2
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate
Reactant of Route 3
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate
Reactant of Route 6
Reactant of Route 6
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.